molecular formula C28H26N2O4 B2382595 ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114647-55-0

ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate

Cat. No.: B2382595
CAS No.: 1114647-55-0
M. Wt: 454.526
InChI Key: NPDCYXQTSUUXSO-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by three key substituents:

  • Position 2: A phenyl group.
  • Position 4: A methoxy group linked to a carbamoyl moiety, which is further substituted with a 4-methylbenzyl group.
  • Position 6: An ethyl carboxylate ester.

The ethyl carboxylate at position 6 may enhance solubility compared to methyl esters, while the carbamoylmethoxy group at position 4 introduces hydrogen-bonding capabilities that could influence receptor interactions.

Properties

IUPAC Name

ethyl 4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-3-33-28(32)22-13-14-24-23(15-22)26(16-25(30-24)21-7-5-4-6-8-21)34-18-27(31)29-17-20-11-9-19(2)10-12-20/h4-16H,3,17-18H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDCYXQTSUUXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=C(C=C3)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline in the presence of a palladium catalyst.

    Attachment of the Ethyl 4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy} Group: This step can be carried out through nucleophilic substitution reactions, where the appropriate ethyl ester reacts with the quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

Ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore new pathways and develop novel compounds with potential applications in various fields.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, which may be beneficial in treating diseases where such enzymes play a critical role.
  • Receptor Interaction: The compound can act as a ligand for various receptors, influencing biological pathways and cellular responses.

Medicine

Numerous studies have investigated the therapeutic effects of this compound:

  • Anticancer Activity: Preliminary data suggest it may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Properties: Research has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory responses has been documented, indicating potential in treating inflammatory diseases.

Industry

Due to its unique chemical properties, this compound is also explored for applications in:

  • Material Science: Utilized in developing new materials such as polymers and dyes.
  • Agriculture: Investigated for potential use as a pesticide or herbicide due to its biological activity.

Case Studies

  • Antimicrobial Studies:
    A study published in RSC Advances demonstrated that derivatives of quinoline compounds exhibited significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This compound was among those tested, showing promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Research:
    In a study focusing on the anticancer properties of quinoline derivatives, this compound was found to induce apoptosis in specific cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s structural analogs can be categorized based on substituent positions and functional groups:

Compound Name / ID (from Evidence) Position 2 Position 4 Position 6 Key Differences
Target Compound Phenyl Carbamoylmethoxy-(4-methylbenzyl) Ethyl carboxylate Reference standard
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate () Phenyl Methoxy Methyl carboxylate Simpler 4-methoxy and methyl ester; lacks carbamoyl or benzyl groups
4-(Benzyloxy)-6-methoxy-2-methylquinoline (, Compound 1) Methyl Benzyloxy Methoxy Lacks carbamoyl and carboxylate groups; methoxy at position 6
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate () - Hydroxyethylamino Ethyl carboxylate Substituent at position 3 instead of 4; amino group instead of carbamoylmethoxy

Key Observations :

  • The target compound’s carbamoylmethoxy group at position 4 is distinct from simpler ethers (e.g., benzyloxy or methoxy) in analogs . This group may enhance binding to hydrophobic pockets in proteins (e.g., P-gp) while allowing hydrogen bonding via the carbamoyl NH .

Biological Activity

Chemical Structure

The structure of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate can be described as follows:

  • Molecular Formula: C25H28N2O4
  • Molecular Weight: 420.50 g/mol

The compound features a quinoline core, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Research has indicated that compounds with quinoline structures exhibit significant anticancer properties. This compound has been studied for its ability to inhibit various cancer cell lines.

  • Inhibition of Cell Proliferation: The compound has shown to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways.
  • Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens.

Research Findings

  • Bacterial Inhibition: this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Mechanism: The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and interference with protein synthesis.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 (µM)Mechanism of Action
AnticancerVarious cancer cell lines15Induces apoptosis, cell cycle arrest
AntimicrobialGram-positive bacteria10Disrupts cell membrane, inhibits protein synthesis
Gram-negative bacteria20Disrupts cell membrane, inhibits protein synthesis

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Study 2: Antimicrobial Activity

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it effectively inhibited both bacterial strains with IC50 values of 10 µM and 20 µM, respectively. The study highlighted its potential application in treating bacterial infections.

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate?

Methodological Answer: Synthetic optimization requires careful control of reaction conditions, including:

  • Reagent Ratios: Stoichiometric imbalances can lead to side products (e.g., incomplete coupling of the carbamoyl-methoxy substituent).
  • Catalysts: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Temperature and Time: Prolonged reflux (4–6 hours) in aprotic solvents (e.g., DMF or THF) improves yield .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity.

Q. Example Reaction Conditions Table

StepConditionsProductYieldSource
Amide CouplingDMF, EDCI, RT, 12 hCarbamoyl intermediate85%
Cyclization6M HCl, reflux, 4 hQuinoline core90%

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement, particularly to resolve disorder in the carbamoyl-methoxy group. Define hydrogen bonding networks using Olex2 or WinGX for visualization .
  • NMR Spectroscopy: 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions. Key signals include:
    • Quinoline C-2 phenyl protons (δ 7.4–7.6 ppm).
    • Methoxy group (δ 3.8–4.0 ppm).
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How can experimental design principles (e.g., randomized block designs) be applied to assess this compound’s biological activity?

Methodological Answer:

  • Hypothesis-Driven Design: Test dose-dependent cytotoxicity (e.g., IC50) across cancer cell lines (e.g., MCF-7, HeLa) with positive/negative controls.
  • Block Design: Use split-plot designs to account for variables like incubation time (24–72 hours) and solvent effects (DMSO vs. PBS). Replicate experiments 4x to minimize batch variation .
  • Data Normalization: Express activity relative to baseline apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay).

Q. Example Experimental Setup

VariableLevelsRationale
Concentration1 µM, 10 µM, 100 µMDose-response curve
Cell LineMCF-7, HeLa, HEK293Tissue-specific activity
Assay Time24 h, 48 h, 72 hKinetic profiling

Q. How can computational methods resolve contradictions between predicted and observed pharmacological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Compare results with experimental IC50 values.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess ligand-protein stability. Focus on hydrogen bonding with key residues (e.g., ATP-binding pocket).
  • QSAR Modeling: Develop regression models correlating substituent electronic parameters (Hammett σ) with activity. Address outliers via residual analysis .

Case Study: Discrepancies in COX-2 inhibition predictions may arise from solvent-accessible surface area (SASA) variations in the carbamoyl group, requiring force field adjustments .

Q. What strategies are effective for analyzing environmental fate and transformation products of this compound?

Methodological Answer:

  • Degradation Studies: Simulate hydrolysis (pH 7–9 buffer, 37°C) and photolysis (UV-Vis lamp, λ = 254 nm). Monitor via LC-MS for quinoline-ring cleavage products.
  • Ecotoxicity Assays: Use Daphnia magna or Vibrio fischeri to assess acute/chronic toxicity. Apply OECD guidelines for EC50 determination.
  • Metabolite Identification: HRMS/MS with collision-induced dissociation (CID) to trace biotransformation pathways (e.g., demethylation or hydroxylation) .

Q. Example Transformation Pathways

ConditionMajor ProductToxicity (EC50)
Alkaline Hydrolysis6-Carboxylic acid derivative12.5 µg/mL
UV Exposure2-Phenylquinoline fragment8.2 µg/mL

Q. How can crystallographic disorder in the carbamoyl-methoxy substituent be resolved using SHELXL?

Methodological Answer:

  • Disorder Modeling: Split the substituent into two orientations (PART 1/2). Apply SUMP restraints to maintain bond-length consistency.
  • Refinement Cycles: Use ISOR and DELU commands to constrain anisotropic displacement parameters.
  • Validation: Check R-factor convergence (<5% difference) and omit maps for residual electron density .

Q. What methodologies address conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies (e.g., IC50, LogP) using random-effects models. Adjust for publication bias via funnel plots.
  • Synthetic Variants: Synthesize analogues with modified substituents (e.g., 4-methylphenyl → 4-fluorophenyl) to isolate electronic effects .
  • Cross-Validation: Compare in vitro (enzyme inhibition) and in silico (docking scores) results to identify assay-specific artifacts.

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